molecular formula C41H81NO2 B15149003 {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine

{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine

Cat. No.: B15149003
M. Wt: 620.1 g/mol
InChI Key: GLGLUQVVDHRLQK-UHFFFAOYSA-N
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Description

{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine is a synthetic amphiphilic compound featuring a glycerol-like backbone with two unsaturated C18 hydrocarbon chains ((9Z)-octadecenyloxy groups) attached via ether linkages at the 2- and 3-positions. The terminal 1-position is substituted with a polar dimethylamine group. This structure confers unique physicochemical properties, including fluidity from the unsaturated chains and amphiphilicity from the tertiary amine head.

Properties

Molecular Formula

C41H81NO2

Molecular Weight

620.1 g/mol

IUPAC Name

N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine

InChI

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3

InChI Key

GLGLUQVVDHRLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Optimization and Catalysis

Efficient synthesis of {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine depends on catalysts and reaction conditions. Hypophosphorous acid and para-toluene sulfonic acid are commonly used to accelerate esterification and etherification steps, reducing reaction times by 30–40%. Temperature plays a critical role:

Reaction Step Temperature Range Catalyst Yield (%)
Mono-ether formation 60–80°C NaOH 70–75
Diether formation 120–160°C H₃PO₂ 85–90
Amination 80–100°C None 90–95

Table 1: Optimized conditions for each synthesis stage.

Reduced pressure (5–200 mbar) is applied during etherification to remove water and shift equilibrium toward product formation. Solvents such as toluene or xylene are employed to maintain homogeneity, though solvent-free methods have gained traction in industrial settings for cost efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors are favored over batch systems for their ability to maintain consistent temperatures and mixing, critical for reactions exceeding 150°C. Post-synthesis purification involves molecular distillation to separate unreacted oleyl alcohol and dimethylamine, achieving >98% purity. Polysciences, Inc., a leading manufacturer, produces the compound under cGMP guidelines, ensuring compliance with pharmaceutical standards.

Challenges and Mitigation Strategies

Byproduct Formation: Over-alkylation during the amination step can generate quaternary ammonium salts, which reduce yield. This is mitigated by controlling dimethylamine stoichiometry and reaction time.
Oleyl Alcohol Isomerization: The (9Z) configuration of oleyl chains is susceptible to isomerization at high temperatures. Antioxidants like BHT (butylated hydroxytoluene) are added to preserve the double bond geometry.

Comparative Analysis of Methods

The epichlorohydrin route offers higher yields (85–90%) compared to the propane backbone method (75–80%) but requires handling toxic epoxides. Industrial facilities often adopt the former due to established protocols, while research laboratories explore the latter for novel derivatives.

Chemical Reactions Analysis

1,2-Dioleyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine, also known as 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), is a cationic lipid with a dimethylamine head group and two long-chain fatty acid tails derived from oleic acid. With a molecular formula of C41H81NO2C_{41}H_{81}NO_2 and a molecular weight of approximately 620.1 g/mol, this compound is valuable in gene delivery applications due to its ability to form lipoplexes with nucleic acids .

Scientific Research Applications

Gene Therapy and Transfection:
this compound exhibits significant biological activity because it can encapsulate nucleic acids and facilitate their delivery into cells. The positive charge at low pH enhances its interaction with negatively charged nucleic acids, promoting efficient cellular uptake. Its cationic nature also allows it to disrupt cellular membranes, further aiding the delivery of therapeutic agents.

  • Mechanism: The compound's structural properties allow it to interact favorably with cell membranes, facilitating the entry of nucleic acid cargo into cells.
  • Factors Influencing Transfection Efficiency: Lipid composition, charge density, and the presence of helper lipids influence transfection efficiency.

Synthesis:
The synthesis of this compound typically involves the esterification of oleic acid with dimethylaminopropane.

Similar Compounds:
Several compounds exhibit similarities to this compound in terms of structure and function:

Compound NameStructural FeaturesUnique Aspects
1,2-Dioleoyl-3-dimethylaminopropaneSimilar cationic lipid structureMore commonly used in commercial liposome formulations
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chlorideContains trimethylammonium groupOften used in formulations requiring higher stability
1,2-Distearoyl-sn-glycero-3-phosphocholinePhospholipid structureWidely used as a standard in liposome research

Mechanism of Action

The mechanism of action of 1,2-dioleyloxy-3-dimethylaminopropane involves its ability to encapsulate nucleic acids and facilitate their delivery into cells. The compound’s ionizable cationic nature allows it to form complexes with negatively charged nucleic acids, which can then be taken up by cells. Once inside the cell, the compound helps release the nucleic acids from endosomes, enabling their therapeutic effects .

Comparison with Similar Compounds

Structural Differences :

  • Target Compound : Ether-linked unsaturated C18 chains + dimethylamine head.
  • Triolein () : Ester-linked unsaturated C18 chains + glycerol backbone.
  • 2,3-Bis[{(Z)-octadec-9-enoyl}oxy]propyl(Z)-octadec-9-enoat (): Ester-linked TAG with three unsaturated C18 chains.

Functional Implications :

  • The target’s ether linkages enhance hydrolytic stability compared to TAGs’ ester bonds, which are prone to enzymatic or chemical cleavage .
  • TAGs exhibit higher hydrophobicity, making them suitable for energy storage, whereas the target’s amphiphilicity may favor emulsification or membrane interactions .

Lipopeptides: Pam2Cys and Pam3Cys

Structural Differences :

  • Target Compound : Unsaturated C18 ethers + tertiary amine.
  • Pam2Cys/Pam3Cys () : Saturated C16 (palmitoyl) esters + cysteine-serine-lysine peptide head.

Functional Implications :

  • Pam2Cys/Pam3Cys are immunostimulatory adjuvants due to their interaction with Toll-like receptors (TLRs).
  • The tertiary amine in the target could enable pH-dependent solubility, unlike the fixed ionic character of Pam2Cys’s zwitterionic head .

Short-Chain Esters: Dodecanoic Acid, 2,3-Bis(acetyloxy)propyl Ester

Structural Differences :

  • Target Compound : Long unsaturated C18 ethers + dimethylamine.
  • Dodecanoic Acid Ester (): Short C12 ester chains + acetyloxy groups.

Functional Implications :

  • The target’s longer unsaturated chains lower melting points and increase fluidity compared to the rigid, short-chain ester .
  • Acetyloxy groups in the ester may confer higher reactivity (e.g., hydrolysis) versus the target’s stable ether linkages .

Behenamid Derivatives (Antistatic Agents)

Structural Differences :

  • Target Compound : Unsaturated C18 ethers + dimethylamine.
  • Behenamid Propyl Dimethylamine Lactate () : Saturated C22 (behenic acid) amide + dimethylamine-lactate complex.

Functional Implications :

  • The saturated C22 chains in behenamid derivatives enhance crystallinity, improving antistatic performance in cosmetics. The target’s unsaturated chains may reduce efficacy in solid formulations but enhance solubility in oils .
  • Both compounds share tertiary amine heads, but the lactate counterion in behenamid derivatives modulates ionic strength, a feature absent in the target .

Comparative Data Table

Compound Chain Length/Saturation Functional Groups Key Applications Stability Notes
Target Compound C18, unsaturated (Z) Ethers + dimethylamine Potential surfactants High hydrolytic stability
Triolein (TAG) C18, unsaturated (Z) Esters + glycerol Food, biofuels Prone to hydrolysis
Pam2Cys C16, saturated Esters + peptide Immunological adjuvants Enzyme-sensitive
Dodecanoic Acid Ester C12, saturated Acetyloxy esters Lab reagents Moderate stability
Behenamid Propyl Dimethylamine C22, saturated Amide + dimethylamine Cosmetics (antistatic) High crystallinity

Research Findings and Implications

  • Fat Bloom Mitigation (): TAGs like 2,3-Bis[{(Z)-octadec-9-enoyl}oxy]propyl(Z)-octadec-9-enoat migrate in chocolate, causing fat bloom. The target’s ether linkages and polar head may resist migration, offering formulation advantages .
  • Antistatic Potential (): While behenamid derivatives excel in cosmetics, the target’s unsaturated chains could provide tailored fluidity for niche applications (e.g., liquid-based antistats) .
  • Drug Delivery (): Unlike Pam2Cys, the target’s structure lacks TLR affinity but may serve as a lipid nanoparticle component due to self-assembly propensity .

Biological Activity

{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine, commonly referred to as DODMA, is a cationic lipid that has garnered attention for its potential applications in gene delivery systems and therapeutic formulations. This compound is characterized by its unique structure, which includes two long-chain fatty acid moieties and a dimethylamino group. The biological activity of DODMA primarily revolves around its role in enhancing the transfection efficiency of nucleic acids in various cell types.

The biological activity of DODMA is closely linked to its ability to form lipid nanoparticles (LNPs) that encapsulate nucleic acids. The cationic nature of DODMA facilitates electrostatic interactions with negatively charged nucleic acids, leading to the formation of stable complexes. These lipid-nucleic acid complexes can efficiently penetrate cell membranes, thereby enhancing cellular uptake and subsequent gene expression.

Gene Delivery

DODMA has been extensively studied for its role in delivering mRNA and DNA therapeutics. Research indicates that DODMA-based LNPs can significantly improve transfection rates compared to traditional methods. For example, a study demonstrated that LNPs formulated with DODMA achieved up to 90% transfection efficiency in neuronal progenitor cells, which are typically resistant to conventional transfection methods .

Antiviral Activity

In addition to gene delivery, DODMA has shown promise in antiviral applications. Studies have reported its effectiveness in delivering RNA vaccines against viral infections, including COVID-19. The lipid's ability to enhance the stability and delivery of mRNA vaccines has been pivotal in the rapid development of effective vaccines during health crises .

Study 1: Transfection Efficiency

A comparative study evaluated the transfection efficiency of DODMA against other lipid formulations in various cell lines. The results indicated that cells treated with DODMA-LNPs exhibited a 50% increase in gene expression levels compared to those treated with commercially available lipids like Lipofectamine™ .

Lipid Formulation Transfection Efficiency Cell Type
DODMA90%Neuronal Progenitor
Lipofectamine™60%Neuronal Progenitor
MC370%HEK293

Study 2: Antiviral Efficacy

In a clinical trial assessing the efficacy of mRNA vaccines formulated with DODMA, participants exhibited robust immune responses with minimal side effects. This study highlighted the lipid's potential as a carrier for future vaccine developments .

Research Findings

Recent studies have focused on optimizing the formulation parameters for DODMA-based LNPs to enhance their stability and efficacy. Key findings include:

  • Particle Size Optimization : Smaller nanoparticles (50-100 nm) demonstrated improved cellular uptake.
  • Charge Ratio : A higher cationic charge ratio (N/P ratio) correlated with increased transfection efficiency .
  • Stability : Formulations showed enhanced stability at various storage conditions, making them suitable for clinical applications.

Q & A

Basic: What are the recommended synthetic routes for {2,3-Bis[(9Z)-octadec-9-en-1-yloxy]propyl}dimethylamine, and how is its purity validated?

Methodological Answer:
The synthesis typically involves esterification of glycerol derivatives with (9Z)-octadec-9-enoic acid (oleic acid), followed by functionalization with dimethylamine. A common approach is:

Esterification: Reacting 1,2-diol glycerol precursors with oleoyl chloride under anhydrous conditions (e.g., using DCC/DMAP as catalysts).

Amine Functionalization: Introducing the dimethylamine group via nucleophilic substitution or reductive amination.

Characterization Tools:

  • FTIR Spectroscopy: Validates ester (C=O at ~1740 cm⁻¹) and amine (N–H/C–N stretches) bonds .
  • NMR (¹H/¹³C): Confirms regioselectivity of substitution and Z-configuration of oleoyl chains (δ 5.3–5.4 ppm for cis double bonds) .
  • HPLC-MS: Ensures >95% purity by detecting residual reactants or isomers.

Advanced: How do dipole interactions of the dimethylamine headgroup influence membrane adhesion in lipid bilayer systems?

Methodological Answer:
The dimethylamine group introduces a localized positive charge, altering dipole interactions with phospholipid membranes (e.g., phosphatidylcholine, PC). Experimental approaches include:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics to PC-coated sensor chips .
  • Langmuir Trough Assays: Quantifies changes in monolayer surface pressure during compound insertion.
  • Fluorescence Anisotropy: Tracks membrane fluidity changes using DPH or Laurdan probes.

Key Finding: Unlike charge-neutral DOCPe, the dimethylamine group may enhance adhesion to negatively charged membranes but reduce anti-fouling properties compared to zwitterionic lipids .

Advanced: How does cis (Z) isomerization in oleoyl chains affect the compound’s phase behavior and aggregation properties?

Methodological Answer:
The Z-configuration introduces kinks in acyl chains, lowering melting points and promoting fluid-phase lipid assemblies. Methods to assess isomerization effects:

  • Differential Scanning Calorimetry (DSC): Measures thermotropic phase transitions (e.g., broad endotherms near -20°C for Z-isomers vs. sharp peaks for E-isomers) .
  • Cryo-TEM: Visualizes micelle or liposome morphology (e.g., spherical vs. tubular structures).
  • ATR-FTIR: Monitors conformational changes in acyl chains (e.g., gauche/trans ratios) under thermal stress .

Note: Prolonged storage above 25°C may induce trans-isomerization, altering colloidal stability .

Basic: What protocols are used to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, then analyze degradation via:
    • TLC/HPLC: Detects hydrolysis products (free fatty acids, glycerol).
    • Potentiometric Titration: Quantifies amine group degradation.
  • pH-Dependent Solubility: Use dynamic light scattering (DLS) to monitor aggregation at pH 3–10.

Critical Parameters: Avoid oxidative degradation by storing under nitrogen at -20°C .

Advanced: What in vitro models are suitable for assessing the compound’s cytotoxicity and membrane-disruptive effects?

Methodological Answer:

  • Cell Viability Assays:
    • MTT Assay: Test IC50 values in HEK-293 or HepG2 cells.
    • Hemolysis Assay: Measure erythrocyte lysis at 0.1–1 mM concentrations.
  • Membrane Permeability:
    • Calcein Leakage: Load liposomes with calcein and monitor fluorescence release upon compound addition.
    • Patch-Clamp Electrophysiology: Detect ion channel perturbations in lipid bilayers.

Safety Note: Use concentrations ≤10 µM for initial screens to avoid non-specific cytotoxicity .

Advanced: How can computational modeling predict the compound’s interaction with lipid rafts or transmembrane proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Build a bilayer model (e.g., DPPC/cholesterol).
    • Insert the compound into the membrane and simulate for 100+ ns.
    • Analyze parameters:
  • Area per Lipid: Indicates membrane expansion/compaction.
  • Electrostatic Potential Maps: Highlight headgroup interactions with charged residues.
  • Docking Studies: Predict binding to GPCRs or transporters (e.g., using AutoDock Vina).

Validation: Compare results with experimental SPR or fluorescence quenching data .

Basic: What spectroscopic techniques are optimal for quantifying the compound in complex biological matrices?

Methodological Answer:

  • LC-ESI-MS/MS: Use multiple reaction monitoring (MRM) for trace quantification (LOQ ~0.1 ng/mL).
  • Nile Red Staining: Fluorescently tag lipid aggregates in cell lysates (ex/em: 552/636 nm).
  • Raman Spectroscopy: Non-destructive identification via C=C stretch bands (1650 cm⁻¹ for Z-isomers) .

Sample Prep: Extract lipids using Folch method (chloroform/methanol 2:1) to minimize matrix interference .

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